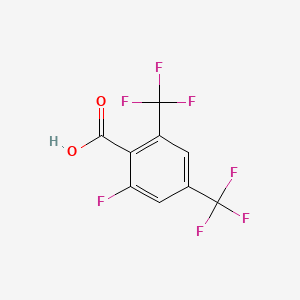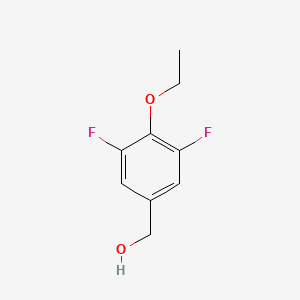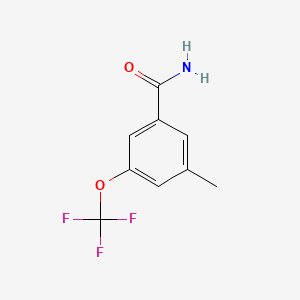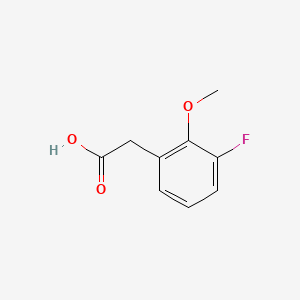
(S)-2-Phenethylpiperazine
Overview
Description
(S)-2-Phenethylpiperazine, also known as S-2PE, is a widely used chemical compound which has a variety of applications in scientific research. It is an important intermediate in the synthesis of pharmaceuticals and other compounds, and is also used in the synthesis of other compounds. S-2PE is a chiral molecule, meaning that it has two different isomers, (S)-2-Phenethylpiperazine and (R)-2-Phenethylpiperazine, which have different physical and chemical properties. S-2PE has been extensively studied in recent years due to its potential applications in various fields, including drug synthesis, drug delivery, and biochemical research.
Scientific Research Applications
Sleep Research and Insomnia Treatment
- Serotonin 5-HT(2A) Receptor Antagonism: Research by Xiong et al. (2010) has shown that phenethylpiperazine amides, which are derivatives of (S)-2-Phenethylpiperazine, act as potent antagonists of the serotonin 5-HT(2A) receptor. These compounds have demonstrated effectiveness in improving sleep maintenance insomnia in a rat sleep pharmacology model, increasing sleep consolidation and deep sleep (Xiong et al., 2010).
Radioligand Development in Neurology and Oncology
- Sigma-1 Receptor Radioligands: Lever et al. (2012) described the development of N-1-allyl-N´-4-phenethylpiperazine analogs as sigma-1 receptor radioligands. These compounds have potential applications in basic pharmacology, neurology, psychiatry, and oncology. The research demonstrated the synthesis and evaluation of these compounds, highlighting their selectivity and potential for in vivo studies (Lever et al., 2012).
Synthesis of 2-Substituted Piperazines
- Orthogonal Protection Strategy: Clark and Elbaum (2007) investigated the synthesis of 2-substituted piperazines, including 2-phenethylpiperazines. Their study focused on developing methods to prepare orthogonally protected piperazines, which are valuable in the synthesis of various piperazine derivatives (Clark & Elbaum, 2007).
Cancer Research and Drug Resistance
- Multidrug-Resistance-Associated Protein (MRP) Inhibitors: Wang et al. (2004) explored the role of phenethylpiperazine side chains in inhibiting MRP1, a protein involved in multidrug resistance in cancer. Their study indicated the potential of phenethylpiperazine derivatives in enhancing the efficacy of anticancer drugs by inhibiting drug transport proteins like MRP (Wang et al., 2004).
Analgesic Research
- Analgesic Activities: Okada et al. (1984) synthesized various 4-phenethylpiperazine derivatives to investigate their analgesic properties. The study demonstrated that certain derivatives exhibited significant inhibition of pain response in experimental models, showing the potential of phenethylpiperazine compounds in pain management (Okada et al., 1984).
properties
IUPAC Name |
(2S)-2-(2-phenylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-14H,6-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTXUSHWBSBIAT-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660830 | |
| Record name | (2S)-2-(2-Phenylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Phenethylpiperazine | |
CAS RN |
612502-28-0 | |
| Record name | (2S)-2-(2-Phenylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


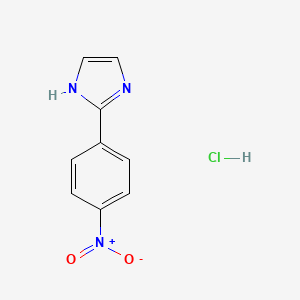
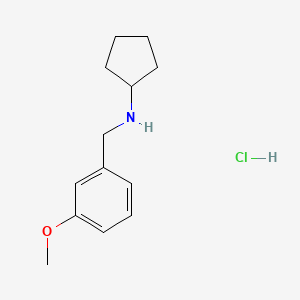

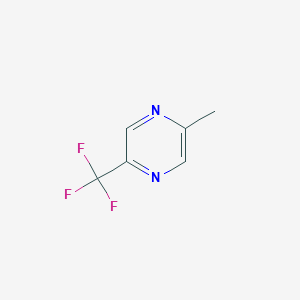



![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390701.png)
